molecular formula C32H34N2O6 B8637697 Benzoic acid, 2,2'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-, bis(1,1-dimethylethyl) ester CAS No. 101646-12-2

Benzoic acid, 2,2'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-, bis(1,1-dimethylethyl) ester

Cat. No. B8637697
Key on ui cas rn: 101646-12-2
M. Wt: 542.6 g/mol
InChI Key: HXWKOZXSDVTPBD-UHFFFAOYSA-N
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Patent
US04822791

Procedure details

The compound 52 (1.0 g, 2.5 mmol) obtained in the same manner as in Example 21 (b) was dissolved in dry benzene (80 ml), treated with KOC(CH3)3 (684 mg, 6.1 mmol), and heated under reflux for 1 hour. After completion of the reaction, the solvent was evaporated and the residue was dried and suspended by adding a small amount of water under ice cooling. The aqueous layer was made neutral with 0.5N.HCl, and the residue was dissolved by adding chloroform. The mixed layer was removed to a separating funnel. After the solid was completely dissolved, water was added to wash the solution so as to make the chloroform layer neutral or weak acidic. The chloroform layer was separated, washed with saturated aquecus NaCl solution and dried over magnesium sulfate. The solvent was evaporated to give a white solid. The product was dissolved in chloroform and purified by silica gel column chromatography (developing solvent: benzene:ethyl acetate=4:1) to give the desired compound as white solid (801 mg, crude yield 58%). Recrystallization from the mixed solvent of methanol and water gave white crystals (654 mg, yield, 47%). m.p., 117°-118° C.
Name
compound 52
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 21 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
684 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:8]([C:20]2[O:30][C:28](=[O:29])[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=2)[C:9]2[O:19][C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:3][CH:2]=1.[O:31]([C:33]([CH3:36])([CH3:35])[CH3:34])[K]>C1C=CC=CC=1.C(Cl)(Cl)Cl>[O:19]=[C:9]([NH:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1[C:17]([O:31][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:18])[C:8](=[CH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[C:20]([NH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:27]=1[C:28]([O:31][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:29])=[O:30]

Inputs

Step One
Name
compound 52
Quantity
1 g
Type
reactant
Smiles
C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3C(=O)O2)C4=NC5=CC=CC=C5C(=O)O4
Step Two
Name
Example 21 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
684 mg
Type
reactant
Smiles
O([K])C(C)(C)C
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried
ADDITION
Type
ADDITION
Details
by adding a small amount of water under ice cooling
DISSOLUTION
Type
DISSOLUTION
Details
HCl, and the residue was dissolved
ADDITION
Type
ADDITION
Details
by adding chloroform
CUSTOM
Type
CUSTOM
Details
The mixed layer was removed to a separating funnel
DISSOLUTION
Type
DISSOLUTION
Details
After the solid was completely dissolved
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
to wash the solution so as
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
WASH
Type
WASH
Details
washed with saturated aquecus NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (developing solvent: benzene:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
O=C(C(C(=O)NC1=C(C(=O)OC(C)(C)C)C=CC=C1)=CC1=CC=CC=C1)NC1=C(C(=O)OC(C)(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 801 mg
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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